3,6,7-trimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
3,6,7-trimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, a cyclohexyl group, and a piperazine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-trimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the benzofuran core with a cyclohexylmethyl halide under basic conditions.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the cyclohexylmethyl-benzofuran intermediate and 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6,7-trimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or carboxylic acids back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,6,7-trimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Uniqueness
3,6,7-trimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H35N3O2 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
3,6,7-trimethyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H35N3O2/c1-17-8-9-20-19(3)22(29-21(20)18(17)2)23(28)25-16-24(10-6-5-7-11-24)27-14-12-26(4)13-15-27/h8-9H,5-7,10-16H2,1-4H3,(H,25,28) |
InChI Key |
AIGSHMOEDGBEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC3(CCCCC3)N4CCN(CC4)C)C)C |
Origin of Product |
United States |
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